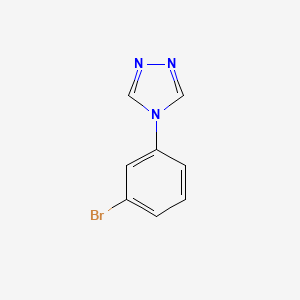

4-(3-Bromophenyl)-4H-1,2,4-triazole

Descripción general

Descripción

4-(3-Bromophenyl)-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzyl bromide with sodium azide to form 3-bromobenzyl azide, which then undergoes cyclization in the presence of a base to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position of the phenyl ring undergoes substitution reactions under nucleophilic conditions. This reactivity is critical for synthesizing derivatives with modified electronic or steric properties.

Key Findings :

- The Suzuki reaction with aryl boronic acids under palladium catalysis produces biaryl derivatives (e.g., 3,5-bis(4-bromophenyl)-4H-1,2,4-triazole) in high yields .

- Thiolation with LiH in DMF replaces the bromine with thiol-containing groups, enabling further functionalization .

Cyclization and Functionalization

The triazole core participates in cyclization reactions to form fused heterocycles or modified derivatives.

Key Findings :

- Hydrazide intermediates cyclize under basic conditions to form the triazole ring .

- Alkylation at the triazole’s sulfur atom introduces side chains for enhanced biological activity .

Characterization Data

Synthesized derivatives are validated using spectroscopic and analytical methods:

Aplicaciones Científicas De Investigación

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of 4-(3-Bromophenyl)-4H-1,2,4-triazole derivatives against both Gram-positive and Gram-negative bacteria.

Key Findings:

- A study synthesized ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli .

- The compound with a 3-bromophenyl substituent showed comparable activity to standard antibiotics like sparfloxacin .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 5-(3-Bromophenyl)-N-aryl | 1–2 | S. aureus, E. coli |

| Triazole derivative with Cl | 5 | P. aeruginosa |

| Triazole hybrid with benzyl | <1 | MRSA, B. subtilis |

Antifungal Properties

The antifungal activity of triazole derivatives has also been noted in various studies.

Research Insights:

- Compounds derived from this compound have shown effectiveness against fungal strains such as Candida albicans .

- The introduction of halogen substituents has been found to enhance antifungal potency significantly.

Table 2: Antifungal Activity of Triazole Derivatives

| Compound | Inhibition Zone (mm) | Target Fungi |

|---|---|---|

| 4-(3-Bromophenyl) derivative | 15 | C. albicans |

| Halogen-substituted triazoles | 18 | Aspergillus niger |

Cytotoxic Activity

The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.

Case Studies:

- A series of new bis-indolyl conjugates linked to 1,2,4-triazole were synthesized and tested for cytotoxicity. Results indicated significant activity against human cancer cell lines .

- The presence of the bromophenyl group was correlated with enhanced cytotoxic effects compared to other substituents.

Table 3: Cytotoxicity of Triazole Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Bis-indolyl triazole conjugate | 10 | HeLa |

| Triazole derivative with Cl | 15 | MCF-7 |

Other Applications

Beyond antibacterial and anticancer properties, triazoles are also being explored for their potential in other fields:

- Agrochemicals : Triazoles are utilized as fungicides in agriculture due to their efficacy against plant pathogens.

- Material Science : They are investigated for use in developing conducting polymers and sensors due to their unique electronic properties .

- Nonlinear Optical Applications : Recent studies suggest that derivatives may exhibit nonlinear optical properties useful in photonic applications .

Mecanismo De Acción

The mechanism of action of 4-(3-Bromophenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Bromophenyl)-4H-1,2,4-triazole

- 4-(3-Chlorophenyl)-4H-1,2,4-triazole

- 4-(3-Methylphenyl)-4H-1,2,4-triazole

Uniqueness

4-(3-Bromophenyl)-4H-1,2,4-triazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring specific electronic or steric properties .

Actividad Biológica

Introduction

4-(3-Bromophenyl)-4H-1,2,4-triazole is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The triazole ring system is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antifungal properties, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, including multi-step reactions involving brominated phenyl derivatives. The synthesis often begins with bromobenzoyl derivatives or similar precursors, followed by cyclization to form the triazole ring. The presence of the bromine atom enhances the compound's reactivity and biological activity.

Synthesis Overview

| Step | Reaction Type | Starting Material | Product |

|---|---|---|---|

| 1 | Bromination | Phenyl derivative | 3-Bromophenyl derivative |

| 2 | Cyclization | 3-Bromophenyl derivative + hydrazine | This compound |

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of 1,2,4-triazole derivatives, including those containing bromophenyl groups. The mechanism often involves inhibition of bacterial DNA gyrase and other essential enzymes.

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a bromine substituent exhibited significant antibacterial effects.

| Compound | MIC (µg/mL) | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|---|

| This compound | 5 | 20 | E. coli |

| Other Triazole Derivatives | 10-15 | 15-18 | Staphylococcus aureus |

The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound derivatives has been explored in various in vitro studies. These compounds have shown promising results against multiple cancer cell lines.

Case Study: Cytotoxicity Testing

In a study assessing the cytotoxic effects of triazole derivatives on cancer cell lines using the National Cancer Institute’s protocol:

| Compound | Cell Line | % Growth Inhibition (PGI) |

|---|---|---|

| This compound | SNB-75 (CNS) | 41.25 |

| Other Analogues | Various | 20-35 |

The results indicated that the compound effectively inhibited cell growth in sensitive cancer lines, particularly CNS cancer cells .

Antifungal Activity

The antifungal properties of triazoles are also notable. Studies have shown that derivatives of 1,2,4-triazoles can inhibit fungal growth by disrupting cell membrane integrity.

Data on Antifungal Activity

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 10 |

| Other Triazole Derivatives | Aspergillus niger | 15 |

These findings suggest potential applications in treating fungal infections .

The biological activity of this compound is primarily attributed to its ability to interact with key enzymes and receptors involved in cellular processes. The presence of the bromine atom enhances binding affinity and selectivity towards biological targets.

Molecular Docking Studies

Molecular docking simulations have revealed that the compound effectively binds to target sites on bacterial and cancerous cells:

Propiedades

IUPAC Name |

4-(3-bromophenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-2-1-3-8(4-7)12-5-10-11-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNSPEKVPJHTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592397 | |

| Record name | 4-(3-Bromophenyl)-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375858-05-2 | |

| Record name | 4-(3-Bromophenyl)-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.